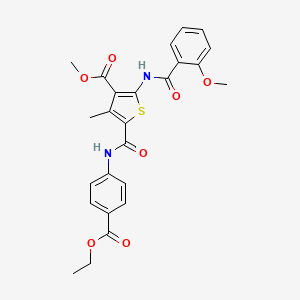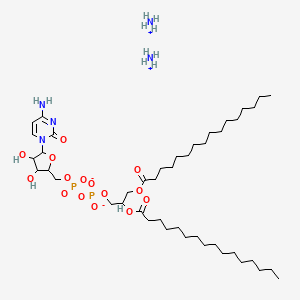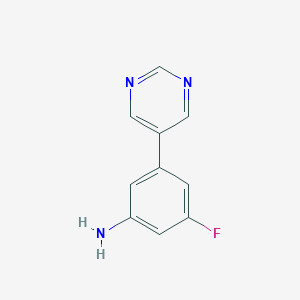
4,5-Dichloro-2-(o-tolyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(o-tolyl)pyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 4 and 5 positions and an ortho-tolyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(o-tolyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4,5-dichloropyrimidine and ortho-toluidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
Procedure: The ortho-toluidine is added dropwise to a solution of 2-chloro-4,5-dichloropyrimidine in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions: 4,5-Dichloro-2-(o-tolyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4,5-diamino-2-(o-tolyl)pyrimidine or 4,5-dimethoxy-2-(o-tolyl)pyrimidine.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
科学的研究の応用
4,5-Dichloro-2-(o-tolyl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: Used in the development of enzyme inhibitors and receptor modulators.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: Utilized in the creation of agrochemicals like herbicides and fungicides.
作用機序
The mechanism of action of 4,5-Dichloro-2-(o-tolyl)pyrimidine depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various biological receptors, influencing signal transduction pathways.
Chemical Reactivity: The presence of electron-withdrawing chlorine atoms enhances its reactivity towards nucleophiles, facilitating various substitution reactions.
類似化合物との比較
2,4-Dichloro-5-nitropyrimidine: Similar in structure but with a nitro group at the 5 position.
4,6-Dichloro-2-(propylthio)pyrimidine: Contains a propylthio group instead of an ortho-tolyl group.
2,4-Dichloro-5-aminopyrimidine: Features an amino group at the 5 position.
Uniqueness: 4,5-Dichloro-2-(o-tolyl)pyrimidine is unique due to the ortho-tolyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a valuable scaffold in the design of novel compounds with specific biological activities.
特性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC名 |
4,5-dichloro-2-(2-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-4-2-3-5-8(7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
InChIキー |
PRJROUHUEBCZAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)




![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)

![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
